1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820683-05-3
VCID: VC4291537
InChI: InChI=1S/C10H11BrN2.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6,13H,12H2,1H3;1H
SMILES: CC(C1=CC2=C(N1)C=CC(=C2)Br)N.Cl
Molecular Formula: C10H12BrClN2
Molecular Weight: 275.57

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride

CAS No.: 1820683-05-3

Cat. No.: VC4291537

Molecular Formula: C10H12BrClN2

Molecular Weight: 275.57

* For research use only. Not for human or veterinary use.

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride - 1820683-05-3

Specification

CAS No. 1820683-05-3
Molecular Formula C10H12BrClN2
Molecular Weight 275.57
IUPAC Name 1-(5-bromo-1H-indol-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H11BrN2.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6,13H,12H2,1H3;1H
Standard InChI Key MCWUMTHGGPVJRN-UHFFFAOYSA-N
SMILES CC(C1=CC2=C(N1)C=CC(=C2)Br)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride, reflects its brominated indole core and protonated amine side chain. Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC₁₀H₁₂BrClN₂
Average mass275.57 g/mol
Monoisotopic mass273.987238 g/mol
ChemSpider ID58187765
CAS Registry Number1820683-05-3

The indole ring system contributes aromaticity and π-stacking capabilities, while the bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions . The hydrochloride salt improves solubility in polar solvents, a critical feature for biological testing .

Synthetic Methodologies

Core Indole Synthesis

The 5-bromoindole scaffold is synthesized via diazotization and cyclization strategies. A representative route involves:

  • Diazotization of 4-bromo-1-methyl-2-nitrobenzene in dimethylformamide (DMF) with pyrrolidine, yielding an intermediate nitroso compound .

  • Cyclization under thermal conditions to form the indole ring, followed by bromination using N-bromosuccinimide (NBS) to introduce the 5-bromo substituent .

This method achieves gram-scale production with yields exceeding 60%, as optimized by recent protocols .

Functionalization with Ethanamine

The ethanamine side chain is introduced via reductive amination:

  • Aldehyde formation: Oxidation of 2-(6-bromo-1H-indol-1-yl)acetic acid to the corresponding aldehyde using Dess-Martin periodinane .

  • Reductive amination: Reaction with ammonium acetate and sodium cyanoborohydride, producing the primary amine .

  • Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability and solubility .

Critical reaction parameters include maintaining anhydrous conditions and controlling pH to prevent premature protonation of the amine .

Biological Applications

Antibacterial Activity

1-(5-Bromo-1H-indol-2-yl)ethan-1-amine hydrochloride demonstrates potent activity against Gram-negative pathogens, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Escherichia coli . Mechanistic studies suggest it disrupts bacterial cytoskeleton assembly by inhibiting MreB, a key actin-like protein . Modifications such as N-methylation or indole N-alkylation alter potency, with the primary amine configuration being essential for target engagement .

Enzyme Inhibition

The compound serves as a building block for inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in sulfur amino acid metabolism . Derivatives featuring peptide-like extensions exhibit IC₅₀ values of 0.8–1.2 µM, effectively blocking biofilm formation in Pseudomonas aeruginosa .

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